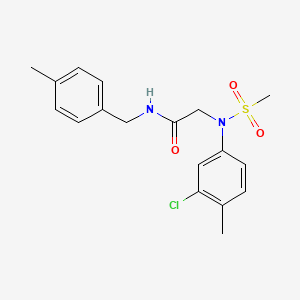![molecular formula C17H24N6O B5180605 N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide, commonly known as PPPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its diverse pharmacological properties. PPPT has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
PPPT exerts its pharmacological effects through multiple mechanisms of action. It inhibits the activity of acetylcholinesterase and monoamine oxidase B, leading to increased levels of acetylcholine and dopamine, respectively. PPPT also reduces oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in various physiological processes. PPPT also reduces oxidative stress and inflammation, which can lead to neuroprotection and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PPPT has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, PPPT also has limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for PPPT research, including its potential use in combination with other drugs for the treatment of neurological disorders. PPPT could also be modified to improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of PPPT in humans.
Synthesemethoden
PPPT can be synthesized through a multi-step process that involves the reaction of 3-phenylpropylamine with tetrazole-1-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the treatment of the reduced intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
PPPT has been extensively studied for its potential therapeutic applications in treating various neurological disorders. In Alzheimer's disease, PPPT has been shown to improve memory and cognitive function in animal models by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. PPPT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In Parkinson's disease, PPPT has been shown to protect dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter involved in motor control. PPPT achieves this by inhibiting the activity of monoamine oxidase B, an enzyme that breaks down dopamine. PPPT has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(18-10-6-9-15-7-2-1-3-8-15)14-23-16(19-20-21-23)13-22-11-4-5-12-22/h1-3,7-8H,4-6,9-14H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJGIFQQSZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5180552.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)

![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)
